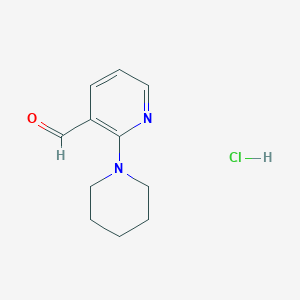
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is a chemical compound that belongs to the class of chloroethylamines. This compound is characterized by the presence of a chloroethyl group attached to a tetrahydropyridine ring, which is further modified with an amine group. The hydrochloride form indicates that it is a salt, which enhances its solubility in water and other polar solvents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride typically involves the reaction of 2-chloroethylamine hydrochloride with a suitable precursor of the tetrahydropyridine ring. One common method involves the use of ethanolamine as a starting material, which undergoes a series of reactions including chlorination and cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product.
化学反応の分析
Types of Reactions
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloroethyl group.
科学的研究の応用
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride has several applications in scientific research:
作用機序
The mechanism of action of N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, proteins, and other biomolecules, leading to the disruption of normal cellular functions. This can result in cell death or the inhibition of cell proliferation, making it a potential candidate for anticancer therapies .
類似化合物との比較
Similar Compounds
N,N-bis(2-chloroethyl)amine hydrochloride: Another chloroethylamine with similar chemical properties but different biological activities.
2-chloroethylamine hydrochloride: A simpler compound with a single chloroethyl group, used as a precursor in the synthesis of more complex molecules.
Uniqueness
N-(2-chloroethyl)-3,4,5,6-tetrahydropyridin-2-amine hydrochloride is unique due to its specific structure, which combines the chloroethyl group with a tetrahydropyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
特性
IUPAC Name |
N-(2-chloroethyl)-2,3,4,5-tetrahydropyridin-6-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClN2.ClH/c8-4-6-10-7-3-1-2-5-9-7;/h1-6H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBORWOHGLARAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)NCCCl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(Oxan-4-ylmethyl)amino]butan-2-ol](/img/structure/B7895908.png)






![5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine dihydrochloride](/img/structure/B7895966.png)



